molecular formula C18H26N2O3S2 B4065691 N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide

N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide

Cat. No. B4065691
M. Wt: 382.5 g/mol
InChI Key: DEDLZFRLYQLNHE-UHFFFAOYSA-N
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Description

N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H26N2O3S2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide is 382.13848504 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalysis in Drug Metabolism Biocatalysis has been applied to the metabolism of drugs, such as biaryl-bis-sulfonamide AMPA receptor potentiators, to produce mammalian metabolites using microbial systems like Actinoplanes missouriensis. This approach aids in the characterization of drug metabolites, providing a method for generating sufficient quantities of metabolites for nuclear magnetic resonance spectroscopy analysis. It highlights the utility of microbial-based systems in drug metabolism studies, offering a pathway to support the structural characterization of drug metabolites (Zmijewski et al., 2006).

Synthesis of Furylmethane Derivatives Research on the synthesis of furylmethane derivatives over –SO3H functionalized ionic liquids presents an innovative two-phase reaction system. This method significantly suppresses polymer formation, increasing the yield of tri(furyl)methane. The utilization of furan as both a reactant and an extraction solvent highlights a green chemistry approach to the production of furylmethane derivatives, demonstrating the potential of –SO3H functionalized ionic liquids in organic synthesis (Shinde & Rode, 2017).

Pharmacological Activities of Sulfonamide Derivatives The exploration of sulfonamide derivatives, including their synthesis and antibacterial activity, is crucial in pharmaceutical research. Studies on methanesulfonic acid hydrazide derivatives and their metal complexes offer insights into the structural basis of their antibacterial properties. This research contributes to understanding the molecular frameworks that govern the antibacterial activity of sulfonamide compounds, supporting the development of novel antibacterial agents (Özdemir et al., 2009).

Potassium Channel Blocking Activity The synthesis and testing of (4-methanesulfonamidophenoxy)propanolamines as potential class III antiarrhythmic agents illustrate the application of sulfonamide derivatives in cardiac arrhythmia treatment. This research identifies compounds with significant potential to increase cardiac action potential duration without affecting muscle conduction velocity, highlighting a promising avenue for the development of new antiarrhythmic medications (Connors et al., 1991).

properties

IUPAC Name

N-methyl-N-[[5-[[methyl-[2-(4-methylphenyl)sulfanylethyl]amino]methyl]furan-2-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S2/c1-15-5-9-18(10-6-15)24-12-11-19(2)13-16-7-8-17(23-16)14-20(3)25(4,21)22/h5-10H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDLZFRLYQLNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCN(C)CC2=CC=C(O2)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide
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N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide
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N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide
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N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide
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N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.